molecular formula C11H20N2OS B13314976 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13314976
M. Wt: 228.36 g/mol
InChI Key: YNLYSOXTAAFSQH-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with 4-methyl-2-aminopentanol under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiazole ring and an amino alcohol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

4-methyl-2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H20N2OS/c1-8(2)4-10(6-14)12-5-11-9(3)13-7-15-11/h7-8,10,12,14H,4-6H2,1-3H3

InChI Key

YNLYSOXTAAFSQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNC(CC(C)C)CO

Origin of Product

United States

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